molecular formula C46H63N4O9PSi B8819213 Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] CAS No. 159639-78-8

Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

Cat. No.: B8819213
CAS No.: 159639-78-8
M. Wt: 875.1 g/mol
InChI Key: KYRSLFQMFXXGLW-IEXCOMMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” is a complex chemical entity that incorporates multiple functional groups and protective groups. It is primarily used in organic synthesis and biochemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” involves multiple steps, each requiring specific reagents and conditions. The tert-butyldimethylsilyl (TBDMS) group is often introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The diisopropylphosphoramidite group can be synthesized using diisopropylamine and phosphorus trichloride, followed by reaction with a suitable alcohol . The dimethoxytrityl (DMT) group is typically added using dimethoxytrityl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine in the presence of water or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

    Oxidation: Formation of the corresponding phosphate ester.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Removal of the silyl protecting group to yield the free hydroxyl group.

Mechanism of Action

The mechanism of action of “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” involves its ability to protect reactive functional groups during chemical synthesis. The TBDMS group protects hydroxyl groups from unwanted reactions, while the DMT group protects amines. The phosphoramidite group facilitates the formation of phosphodiester bonds in nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” lies in its multifunctional nature, allowing it to serve multiple roles in synthetic chemistry. Its combination of protective groups and reactive sites makes it a versatile tool in the synthesis of complex molecules.

Properties

CAS No.

159639-78-8

Molecular Formula

C46H63N4O9PSi

Molecular Weight

875.1 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-40-39(57-43(41(40)59-61(11,12)45(6,7)8)49-29-33(5)42(51)48-44(49)52)30-55-46(34-17-14-13-15-18-34,35-19-23-37(53-9)24-20-35)36-21-25-38(54-10)26-22-36/h13-15,17-26,29,31-32,39-41,43H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40-,41-,43-,60?/m1/s1

InChI Key

KYRSLFQMFXXGLW-IEXCOMMKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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